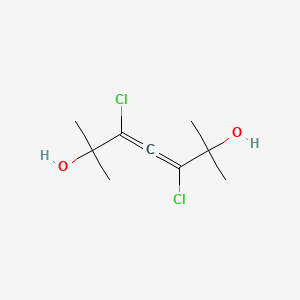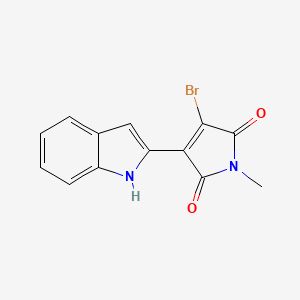
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, an indole moiety, and a pyrrole-2,5-dione structure, making it a unique and versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Pyrrole-2,5-dione: The pyrrole-2,5-dione structure can be synthesized through the reaction of maleic anhydride with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole and pyrrole moieties can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and coupled products with extended conjugation or functionalization .
科学的研究の応用
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: It serves as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
作用機序
The mechanism of action of 3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands and bind to active sites, modulating the activity of the target proteins. The bromine atom and pyrrole-2,5-dione structure contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-Bromoindole: A simpler brominated indole derivative used in various synthetic applications.
1-Methylindole: A methylated indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione is unique due to its combination of a bromine atom, an indole moiety, and a pyrrole-2,5-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications .
特性
CAS番号 |
62787-06-8 |
|---|---|
分子式 |
C13H9BrN2O2 |
分子量 |
305.13 g/mol |
IUPAC名 |
3-bromo-4-(1H-indol-2-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H9BrN2O2/c1-16-12(17)10(11(14)13(16)18)9-6-7-4-2-3-5-8(7)15-9/h2-6,15H,1H3 |
InChIキー |
SMMZQRVXHOAIEP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C1=O)Br)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

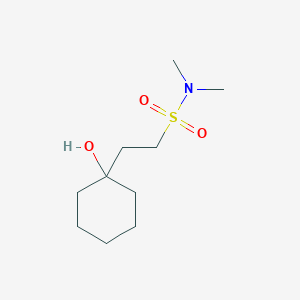
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

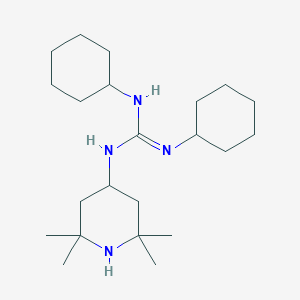
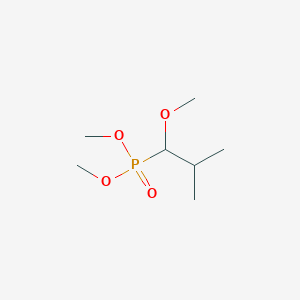
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

